molecular formula C16H14F3NOS B2377320 (3-(Thiophen-3-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 2191267-38-4

(3-(Thiophen-3-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone

Cat. No.: B2377320
CAS No.: 2191267-38-4
M. Wt: 325.35
InChI Key: XSBLHLBMDOILPV-UHFFFAOYSA-N
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Description

The compound (3-(Thiophen-3-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone features a pyrrolidine ring substituted at the 3-position with a thiophen-3-yl group and at the 1-position with a 4-(trifluoromethyl)phenyl methanone. The trifluoromethyl group is particularly notable for its electron-withdrawing effects and lipophilicity, which can improve membrane permeability and target binding .

Properties

IUPAC Name

(3-thiophen-3-ylpyrrolidin-1-yl)-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NOS/c17-16(18,19)14-3-1-11(2-4-14)15(21)20-7-5-12(9-20)13-6-8-22-10-13/h1-4,6,8,10,12H,5,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBLHLBMDOILPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CSC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(Thiophen-3-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone, often referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyrrolidine ring substituted with a thiophene moiety and a trifluoromethyl phenyl group. The structural formula can be represented as follows:

C11H10F3N3S\text{C}_{11}\text{H}_{10}\text{F}_3\text{N}_3\text{S}

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include the formation of the pyrrolidine ring via cyclization reactions and subsequent functionalization to introduce the thiophene and trifluoromethyl groups.

Antimicrobial Properties

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against antibiotic-resistant strains of bacteria, including Staphylococcus aureus and Enterococcus faecalis . The mechanism involves disruption of bacterial cell wall synthesis and biofilm inhibition.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Activity Against
Trifluoromethyl-pyrazole derivative6.25MRSA
Dichloro-substituted derivative0.78–1.56S. aureus
Methoxy-trifluoromethyl compound1.56Enterococcal strains

Cytotoxicity Studies

Toxicity assessments against human cell lines have revealed that many trifluoromethyl-containing compounds maintain low toxicity profiles. For example, certain derivatives have shown IC50 values greater than 12 µg/mL against human embryonic kidney cells (HEK293), indicating a favorable selectivity index for therapeutic applications .

Table 2: Cytotoxicity Data

CompoundIC50 (µg/mL)Cell Line
Monosubstituted compound8HEK293
Disubstituted compound>12HEK293

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Bacterial Growth : The compound disrupts essential cellular processes in bacteria, leading to growth inhibition.
  • Biofilm Disruption : It has been shown to effectively prevent biofilm formation, which is critical in treating chronic infections.
  • Selectivity for Pathogenic Cells : Its structure allows it to target bacterial cells while sparing human cells, reducing potential side effects.

Case Studies

Several studies have highlighted the promising nature of pyrrolidine derivatives in combating resistant bacterial strains:

  • A study demonstrated that a structurally similar compound significantly inhibited biofilm formation in E. faecalis, outperforming traditional antibiotics like vancomycin .
  • Another investigation into the neuroprotective properties of related compounds showed activation of key signaling pathways involved in cell survival, suggesting potential applications beyond antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analogues and Key Features

The following compounds share structural or functional similarities with the target molecule:

Compound Core Structure Key Substituents Biological/Functional Relevance Reference Source
Target Compound Pyrrolidinyl-methanone Thiophen-3-yl, 4-CF3-phenyl Undocumented (structural focus) N/A
2-Amino-3-benzoylthiophenes Benzoylthiophene 2-Amino, 3-benzoyl A1 adenosine receptor allosteric enhancer Bruns & Fergus, 1990
Pyrazolo[3,4-d]pyrimidine derivatives Pyrazolo-pyrimidine Thiophene-2-carboxylate, 5-fluoro Antagonist activity (assumed) Patent Example
Pyridinyl-methanones Pyridine-methanone 4-CF3-phenyl, ethynyl substituents Synthetic intermediate Thesis Synthesis
2.2. Functional and Pharmacological Comparisons
  • Thiophene Motifs: The target compound’s thiophen-3-yl group distinguishes it from 2-substituted thiophenes (e.g., and ). In -amino-3-benzoylthiophenes enhance A1 adenosine receptor agonist binding via allosteric modulation. The absence of an amino group in the target compound suggests divergent mechanisms, though the thiophene’s aromaticity could still facilitate hydrophobic interactions .
  • Trifluoromethylphenyl Group :

    • The para-CF3 substitution on the phenyl ring is shared with compounds in and . This group enhances lipophilicity (logP) and resistance to oxidative metabolism, a feature critical in drug design for improving half-life .
  • Pyrrolidine vs. Other Heterocycles :

    • The pyrrolidine ring in the target compound introduces conformational rigidity compared to the pyrazolo-pyrimidine () or pyridine () cores. This could influence binding pocket compatibility in biological targets.

Research Findings and Implications

  • : 2-Amino-3-benzoylthiophenes demonstrate that thiophene derivatives can modulate receptor activity through allosteric mechanisms. The target compound’s lack of an amino group may preclude similar enhancer effects but could open avenues for antagonist design .
  • : Compounds with trifluoromethylphenyl groups are frequently prioritized in medicinal chemistry for their metabolic stability. The target compound’s structural simplicity (vs. complex pyrazolo-pyrimidines) may streamline synthesis and optimization .

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